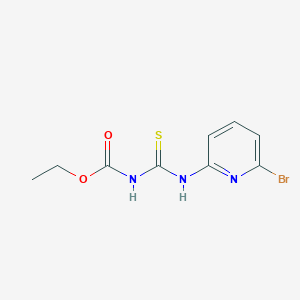
1-(Diethoxyphosphoryl)-2,2,2-trifluoroethyl trifluoroacetate, 97%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Diethoxyphosphoryl)-2,2,2-trifluoroethyl trifluoroacetate, or DEP-TFEA, is an organophosphorus compound used in a variety of scientific research applications. It is a colorless liquid with a boiling point of 79°C and a melting point of -35°C. It is soluble in organic solvents such as acetone, ethanol, and dimethyl formamide. DEP-TFEA has a wide range of applications in organic synthesis, due to its relatively low toxicity and its ability to act as a protecting group in a variety of reactions.
Aplicaciones Científicas De Investigación
DEP-TFEA has been used in a variety of scientific research applications, including organic synthesis, peptide synthesis, and the study of enzymes and proteins. It has also been used in the synthesis of other organophosphorus compounds, such as phosphoramidates and phosphonates. In addition, DEP-TFEA has been used as a protecting group for the synthesis of peptides, as it can be easily removed by hydrolysis or reduction.
Mecanismo De Acción
DEP-TFEA acts as a protecting group by blocking the active sites of enzymes and proteins, preventing them from performing their normal functions. It is also used to modify the structure of peptides and proteins, allowing them to be more easily synthesized.
Biochemical and Physiological Effects
DEP-TFEA has been shown to have low toxicity in laboratory animals, with no significant effects on the liver, kidney, or other organs. It has also been shown to have no significant effect on the activity of enzymes or proteins. However, DEP-TFEA has been shown to have some effect on the activity of certain proteins, such as the enzyme acetylcholinesterase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DEP-TFEA has several advantages for laboratory experiments, including its low toxicity, its ability to act as a protecting group, and its ability to modify the structure of peptides and proteins. However, DEP-TFEA can also have some limitations, such as its instability in the presence of light and heat, and its inability to be used in certain types of reactions.
Direcciones Futuras
There are several potential future directions for the use of DEP-TFEA in scientific research. These include its use in the synthesis of novel organophosphorus compounds, its use as a protecting group for the synthesis of peptides and proteins, and its use in the study of enzymes and proteins. In addition, DEP-TFEA could be used in the development of new drugs and therapies, as well as in the development of new methods for the synthesis of organophosphorus compounds.
Métodos De Síntesis
DEP-TFEA can be synthesized from diethoxyphosphoryl chloride and trifluoroacetic anhydride in a two-step process. The first step involves the formation of the phosphonate ester, which is then treated with trifluoroacetic anhydride to form the final product. The synthesis can be done in a single step by reacting the two compounds together in a solvent, such as dichloromethane, at room temperature.
Propiedades
IUPAC Name |
(1-diethoxyphosphoryl-2,2,2-trifluoroethyl) 2,2,2-trifluoroacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F6O5P/c1-3-17-20(16,18-4-2)6(8(12,13)14)19-5(15)7(9,10)11/h6H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHWROBGWTPVUKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C(F)(F)F)OC(=O)C(F)(F)F)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F6O5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3,3,3-trifluoro-N-[(4-methylphenyl)sulfonyl]alaninate, 97% (Tos-L-Ala(F3)-OMe)](/img/structure/B6328229.png)




![Methyl N-[(benzyloxy)carbonyl]-3,3,3-trifluoro-2-phenylalaninate, 97%](/img/structure/B6328265.png)

![1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6328275.png)


![Ethyl 1-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzyl]prolinate](/img/structure/B6328319.png)

